![molecular formula C23H23N3O B11404287 2-(1H-indol-3-yl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11404287.png)
2-(1H-indol-3-yl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
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Overview
Description
2-(1H-indol-3-yl)-5-methyl-7-phenyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound featuring an indole moiety, a diazatricyclodecane core, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The diazatricyclodecane core can be constructed through a series of cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize by-products. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further modified to enhance their biological or chemical properties .
Scientific Research Applications
2-(1H-indol-3-yl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects . The diazatricyclodecane core may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Shares the indole moiety but lacks the diazatricyclodecane core.
Tryptophan: An amino acid with an indole side chain, used as a precursor for various bioactive compounds.
Lysergic acid diethylamide (LSD): Contains an indole moiety and is known for its psychoactive properties.
Uniqueness
2-(1H-indol-3-yl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to its combination of an indole moiety with a diazatricyclodecane core, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C23H23N3O |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C23H23N3O/c1-22-12-25-14-23(21(22)27,16-7-3-2-4-8-16)15-26(13-22)20(25)18-11-24-19-10-6-5-9-17(18)19/h2-11,20,24H,12-15H2,1H3 |
InChI Key |
NVGIOBOQEHGFJN-UHFFFAOYSA-N |
Canonical SMILES |
CC12CN3CC(C1=O)(CN(C2)C3C4=CNC5=CC=CC=C54)C6=CC=CC=C6 |
Origin of Product |
United States |
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